molecular formula C5H8FN5 B13112667 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine

Cat. No.: B13112667
M. Wt: 157.15 g/mol
InChI Key: VKLWQJQHPHTAPR-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine (CAS 592477-24-2) is a chemical compound with the molecular formula C5H8FN5 and a molecular weight of 157.15 . As a fluorinated pyrimidine derivative, it serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Fluorinated pyrimidines are a critically important class of compounds in pharmaceutical development, with well-known examples including anticancer and antifungal agents like 5-fluorouracil and 5-fluorocytosine . The presence of both a hydrazinyl and a methylamino group on the pyrimidine core provides multiple reactive sites for further chemical modification, making this compound a valuable building block for constructing more complex molecules, such as targeted kinase inhibitors . Researchers utilize this scaffold in the design and synthesis of novel compounds for biological evaluation, particularly in the development of enzyme inhibitors and potential antitumor agents . Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C5H8FN5

Molecular Weight

157.15 g/mol

IUPAC Name

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine

InChI

InChI=1S/C5H8FN5/c1-8-4-3(6)2-9-5(10-4)11-7/h2H,7H2,1H3,(H2,8,9,10,11)

InChI Key

VKLWQJQHPHTAPR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of fluorinated pyrimidines, including 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine, often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
5-Fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine has shown promising results as an anticancer agent. Its structural features allow it to interact with specific molecular targets, leading to the inhibition of cancer cell proliferation. For instance, studies indicate that derivatives of pyrimidine compounds exhibit significant anti-proliferative effects against various cancer cell lines, including thyroid cancer cells, where certain derivatives have demonstrated IC50 values as low as 0.113 μM .

Antimicrobial Properties
The compound also exhibits potential antimicrobial activity. Research has highlighted its effectiveness against various bacterial strains, with some derivatives showing comparable potency to established antibiotics. The hydrazinyl group in the structure is believed to facilitate interactions with bacterial enzymes, inhibiting their function and leading to cell death .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound and its derivatives. The presence of fluorine enhances lipophilicity and membrane permeability, which are essential for bioavailability. Studies have shown that modifications to the hydrazinyl or pyrimidine moieties can significantly alter biological activity, making SAR analysis a key component in drug design .

Compound Activity IC50 (µM) Notes
Compound AAnticancer0.113Effective against TPC-1 cells
Compound BAntimicrobial0.500Comparable to standard antibiotics
Compound CAnti-inflammatory0.040Inhibits COX-2 enzyme activity

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : Utilizing starting materials such as methylpyrimidines.
  • Hydrazine Substitution : Introduction of the hydrazinyl group through nucleophilic substitution reactions.
  • Fluorination : The incorporation of fluorine can be achieved via electrophilic fluorination methods.

These synthetic routes are optimized in industrial settings using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography to enhance yield and purity.

Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly inhibited COX-2 activity, highlighting its potential as an anti-inflammatory agent with comparable efficacy to existing drugs like celecoxib .
  • Research on Antimycobacterial Activity : Another investigation revealed that certain derivatives exhibited significant antimycobacterial properties, suggesting applications in treating infections caused by Mycobacterium species .

Mechanism of Action

The mechanism of action of 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. It may also interfere with RNA and protein synthesis, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations and Structural Features

Key structural differences between 5-fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine and analogous compounds are summarized below:

Compound Name Substituents (Position) Key Structural Features Reference
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine 5: [(4-Fluoroanilino)methyl]; 4: N-(4-methylphenyl) Longer N4⋯N5 hydrogen bond (2.982 Å vs. 2.940 Å in other analogs); intramolecular N–H⋯N interaction
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 5: [(4-Ethoxyanilino)methyl]; 4: N-(2-fluorophenyl) Dihedral angles: 15.4°–77.5° (pyrimidine vs. aryl rings); π–π stacking (3.692 Å centroid distance)
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4: N-(4-fluoro-3-nitrophenyl) Low synthetic yield (12.5%); nitro group may reduce stability
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine 2: Cl; 4: 3-nitrophenoxy; 6: thiophene Thiophene enhances π-stacking; chloro and nitro groups increase reactivity

Hydrogen Bonding and Molecular Interactions

  • Comparison :
    • The compound in exhibits a weaker intramolecular N–H⋯N bond (2.982 Å) compared to analogs (e.g., 2.940 Å in N-(4-chlorophenyl) derivatives), which may reduce conformational stability .
    • In , intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, whereas the title compound’s hydrazinyl group may favor stronger hydrogen-bond networks .

Crystallographic and Conformational Analysis

  • Dihedral Angles :
    • The title compound’s planar pyrimidine core and substituents likely result in dihedral angles distinct from those in (e.g., 15.4°–77.5° between pyrimidine and aryl rings), affecting molecular rigidity and interaction with biological targets .
  • π–π Stacking :
    • Fluorine’s electron-withdrawing effect in the title compound may enhance π–π interactions compared to ethoxy or methyl groups in (centroid distance: 3.692 Å) .

Pharmacological Implications

  • Antibacterial Activity: Compounds with [(4-fluoroanilino)methyl] substituents (e.g., ) show moderate activity, but the hydrazinyl group in the title compound could improve potency via enhanced hydrogen bonding .
  • Solubility : The hydrazinyl group may increase aqueous solubility compared to ethoxy or nitro-substituted analogs, which rely on hydrophobic π–π interactions .

Biological Activity

5-Fluoro-2-hydrazinyl-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine core with a fluorine atom and a hydrazine group, which are critical for its biological properties. The synthesis typically involves the reaction of hydrazine derivatives with pyrimidine precursors, leading to various substituted pyrimidines.

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and cellular proliferation. The fluorine atom enhances the compound's lipophilicity, which may improve its cellular uptake. The hydrazinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the proliferation of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . The mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby disrupting cell division.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that fluorinated derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, fluorinated hydrazones have shown potency against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the hydrazine moiety enhance their antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity Target IC50 (µM) Reference
AnticancerL1210 mouse leukemia cells< 0.1
AntimicrobialE. coli1.3
AntimicrobialS. aureus1.5

Case Study: Anticancer Activity

A study focusing on the anticancer potential of similar pyrimidine derivatives revealed that compounds designed with a hydrazine moiety exhibited strong inhibitory effects on thyroid cancer cell lines (TPC-1), with an IC50 value as low as 0.113 µM for some derivatives . This highlights the potential for this compound as a lead compound in developing targeted cancer therapies.

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of fluorinated hydrazones found that these compounds displayed significant activity against multiple bacterial strains, outperforming traditional antibiotics in some assays . This suggests a promising avenue for developing new antibacterial agents based on the structure of this compound.

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